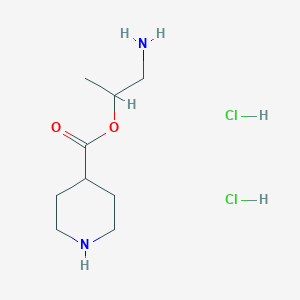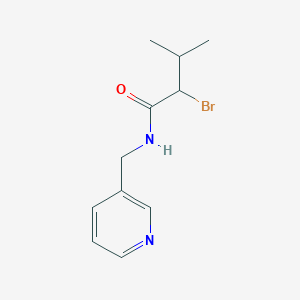
tert-Butyl (5-bromothiophen-2-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (5-bromothiophen-2-yl)carbamate” is a chemical compound with the CAS Number: 943321-89-9. It has a molecular weight of 278.17 and its IUPAC name is tert-butyl 5-bromo-2-thienylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C. . The compound has a calculated log Po/w (iLOGP) of 2.69, indicating its lipophilicity .Applications De Recherche Scientifique
Pharmacology
In pharmacology, tert-Butyl (5-bromothiophen-2-yl)carbamate is utilized as a building block for the synthesis of various pharmaceutical agents. Its bromine atom and thiophene ring make it a valuable intermediate in constructing molecules with potential therapeutic effects. For instance, it can be used to synthesize compounds that target G-protein-coupled receptors (GPCRs), which are common drug targets for a wide range of diseases .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The thiophene moiety is known for its electronic properties, which are essential in the field of conductive polymers. Researchers can incorporate tert-Butyl (5-bromothiophen-2-yl)carbamate into larger organic frameworks to create materials with desirable electrical conductivity and stability .
Chemical Synthesis
As a versatile reagent, tert-Butyl (5-bromothiophen-2-yl)carbamate is employed in chemical synthesis to introduce the thiophene unit into more complex molecules. Its reactivity allows for further functionalization, making it a staple in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Biochemistry
In biochemistry, tert-Butyl (5-bromothiophen-2-yl)carbamate serves as a precursor for the synthesis of biochemical probes. These probes can be tagged with fluorescent groups or other markers and used to study biological processes at the molecular level, such as enzyme-substrate interactions and cellular signaling pathways .
Environmental Science
Environmental scientists use this compound to study the degradation of thiophene-based structures in the environment. Understanding the breakdown products and pathways is crucial for assessing the environmental impact of thiophene-containing compounds, which are found in various industrial applications .
Safety And Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life). The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .
Propriétés
IUPAC Name |
tert-butyl N-(5-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPRAKMCHAPMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662915 | |
| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromothiophen-2-yl)carbamate | |
CAS RN |
943321-89-9 | |
| Record name | tert-Butyl (5-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 943321-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



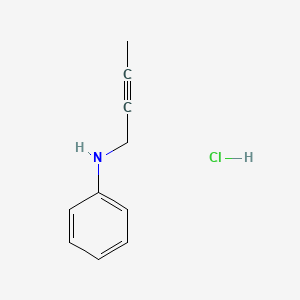
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)

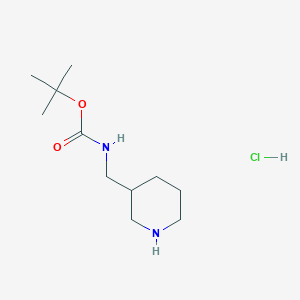
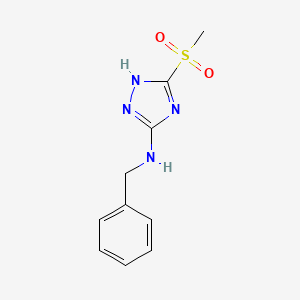
![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)


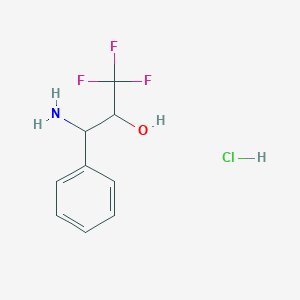
![1-methyl-5-[(methylamino)carbonyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1520872.png)
